molecular formula C9H9F2NO2S B2526938 2-(2,2-Difluorocyclopropyl)benzenesulfonamide CAS No. 2287317-15-9

2-(2,2-Difluorocyclopropyl)benzenesulfonamide

Cat. No.: B2526938
CAS No.: 2287317-15-9
M. Wt: 233.23
InChI Key: YHDMYFSPPZTFOQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)benzenesulfonamide (CAS 2287317-15-9) is a chemical compound with the molecular formula C9H9F2NO2S and a molecular weight of 233.24 g/mol . This benzenesulfonamide derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel allosteric modulators for neurological targets . Scientific literature indicates that structurally related sulfonamide compounds are investigated for their activity as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) . This mechanism is a prominent area of study for potential therapeutic interventions in cognitive disorders associated with conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia . Research into such compounds is part of a broader polypharmacology approach, which aims to design single molecules capable of interacting with multiple therapeutic targets to address complex diseases more effectively . The compound is supplied for laboratory research purposes. It is intended for in vitro studies and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For a complete understanding of the product's status, please refer to the specific batch analysis certificate and safety data sheet.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2S/c10-9(11)5-7(9)6-3-1-2-4-8(6)15(12,13)14/h1-4,7H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDMYFSPPZTFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a critical building block in the synthesis of more complex molecules. Its structural features can be manipulated to create derivatives with enhanced properties.

2. Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects .

3. Medicine

  • Therapeutic Properties : Research indicates that 2-(2,2-Difluorocyclopropyl)benzenesulfonamide may exhibit anti-inflammatory and antimicrobial activities. This makes it a candidate for further exploration in drug development aimed at treating infections and inflammatory diseases .

4. Industry

  • Material Development : The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical structure to enhance material properties.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of benzenesulfonamide derivatives, including 2-(2,2-Difluorocyclopropyl)benzenesulfonamide, demonstrated significant inhibition of cancer cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways in various cancer cell lines such as MDA-MB-231 and MCF-7 .

CompoundIC50 (nM)Cell LineMechanism
2-(2,2-Difluorocyclopropyl)benzenesulfonamide10.93–25.06MDA-MB-231Apoptosis induction

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent .

Bacterial StrainConcentration (µg/mL)Inhibition (%)
Staphylococcus aureus5080.69

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Impact

Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Compound Name Substituent on Benzene Substituent on Sulfonamide Nitrogen Key Features Reference
2-(2,2-Difluorocyclopropyl)benzenesulfonamide 2-(2,2-Difluorocyclopropyl) H Difluorocyclopropyl, no N-substituent -
N-(2-Cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide 2,6-Difluoro 2-Cyclopropyl-2-hydroxypropyl Hydroxypropyl group, no cyclopropane fluorination
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl 2-Methyl-2-butanyl Oxadiazole ring, bulky tert-butyl-like substituent
(R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride 2-Methoxy, 5-aminopropyl H (as hydrochloride salt) Methoxy group, chiral aminopropyl

Key Observations :

  • Fluorine Substitution: The target compound’s difluorocyclopropyl group contrasts with non-fluorinated cyclopropane analogs (e.g., ) and fluorinated aromatic rings (e.g., ). Fluorine’s electronegativity may enhance dipole interactions in target binding .
  • Ring Systems : Heterocycles like oxadiazole () or bicyclic structures () introduce additional π-π stacking or conformational rigidity, absent in the target compound.

Key Findings :

  • Metabolic Stability : Difluorocyclopropyl groups resist oxidative degradation (e.g., in agrochemicals, ), suggesting similar advantages for the target compound .
  • Target Binding : In JAK inhibitors (), the difluorocyclopropyl group may stabilize bioactive conformations via ring strain and fluorine interactions. The target compound’s simpler structure could offer broader selectivity .
  • Solubility : The unsubstituted sulfonamide in the target compound may improve aqueous solubility compared to N-alkylated analogs (e.g., ), though fluorine’s hydrophobicity could offset this .

Biological Activity

2-(2,2-Difluorocyclopropyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a difluorocyclopropyl group attached to a benzenesulfonamide moiety. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The mechanism of action for 2-(2,2-Difluorocyclopropyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It has been investigated for its potential to inhibit various kinases and other targets.

Key Enzyme Inhibition Studies

  • Kinase Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of kinases involved in cancer progression. For instance, a study found that analogs incorporating sulfonamide groups resulted in reduced kinase inhibition profiles, suggesting that structural modifications can enhance selectivity and potency against specific kinases .
  • Lactate Dehydrogenase (LDH) Inhibition : Compounds related to 2-(2,2-Difluorocyclopropyl)benzenesulfonamide have shown promise in inhibiting LDH in various cancer cell lines. LDH inhibition is associated with reduced lactate production and subsequent cell growth suppression .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 (μM)Reference
Kinase InhibitionAAK1, DRAK1~1.3
LDH InhibitionMiaPaCa-2 (pancreatic cancer)0.636
Cell Growth SuppressionA673 (Ewing’s sarcoma)2.450

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effect of 2-(2,2-Difluorocyclopropyl)benzenesulfonamide on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in highly glycolytic environments by targeting LDH activity .
  • Selectivity Profiles :
    • Structural modifications led to variations in selectivity among different kinases. Compounds with the difluorocyclopropyl group displayed enhanced selectivity compared to their brominated counterparts, which inhibited a broader range of kinases .

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